![molecular formula C13H17N3O3 B2510953 Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351612-98-0](/img/structure/B2510953.png)
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of spirocyclic compounds and has a unique molecular structure that makes it an attractive target for chemical synthesis and research.
Scientific Research Applications
- Bicyclo[1.1.1]pentane Building Block : Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone serves as a valuable intermediate for synthesizing bicyclo[1.1.1]pentane derivatives. These compact structures are of interest in drug discovery due to their unique three-membered ring system. Researchers have used this compound to create novel scaffolds for potential drug candidates .
- Thiophene Derivatives : Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone derivatives have been used as precursors for synthesizing 5-aryl-N-(pyrazin-2-yl)thiophenes. These compounds exhibit interesting electronic properties and find applications in organic electronics, such as organic photovoltaics and field-effect transistors .
- Hydrochloride Derivative : A specific derivative, (1-(6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)pyrrolidin-2-yl)(4(methylsulfonyl)piperazin-1-yl)methanone hydrochloride, has been synthesized. Investigating its pharmacological properties could lead to potential drug candidates .
Medicinal Chemistry
Materials Science
Pharmaceutical Development
Mechanism of Action
Target of Action
The primary target of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone interacts with the METTL3/METTL14 protein complex, leading to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines . This interaction and the resulting changes are believed to be the primary mode of action for this compound.
Biochemical Pathways
The compound affects the m6A regulation pathway, which is involved in a wide array of biological processes . The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The series of compounds that includes Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a compound with moderate permeability and slightly increased solubility .
Result of Action
The result of the compound’s action is a reduction in the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This reduction can potentially influence various biological processes, including splicing, translation, stability, and degradation of RNA .
properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(11-10-14-4-5-15-11)16-6-2-13(3-7-16)18-8-1-9-19-13/h4-5,10H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCTWEPZBGUVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NC=CN=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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